is a potent and selective dopamine β-hydroxylase (DBH) inhibitor . It has an IC50 of 9 nM and negligible affinity (>10 μM) for twelve other enzymes and thirteen neurotransmitter receptors tested . By inhibiting DBH, nepicastat enhances dopamine levels and norepinephrine levels in the brain .
Nepicastat is used as an inhibitor of dopamine β-hydroxylase (DBH) in neuroscience research . It has been used in studies involving zinc finger protein 521 (ZFP521) deficient mice . The method of application involves administering nepicastat to the mice and observing the effects on dopamine and norepinephrine levels .
Nepicastat has been shown to attenuate multiple aspects of cocaine-seeking behavior and suppress cocaine-primed reinstatement of cocaine seeking in rats . It has been in clinical trials for cocaine dependence .
Nepicastat has been used in cardiovascular research, where it has been shown to prevent progressive left ventricular dysfunction in an in vivo heart failure model .
Nepicastat hydrochloride has been used in research related to hypertension. It decreases noradrenaline and increases dopamine levels in tissues and plasma in hypertensive rats . The method of application involves administering nepicastat to hypertensive rats and observing the effects on dopamine and norepinephrine levels .
Nepicastat hydrochloride has been shown to prevent progressive left ventricular dysfunction in an in vivo heart failure model . The method of application involves administering nepicastat to animals with heart failure and observing the effects on left ventricular function .
Nepicastat hydrochloride has been shown to potentiate the stimulus effects of cocaine without producing cocaine-like effects in rats . This suggests that it could potentially be used in research related to addiction .
Nepicastat hydrochloride is a selective inhibitor of dopamine beta-hydroxylase, an enzyme responsible for converting dopamine into norepinephrine. This compound, also known by its developmental code SYN-117, has garnered attention for its potential therapeutic applications, particularly in conditions associated with dysregulation of catecholamines, such as post-traumatic stress disorder and cocaine dependence. Nepicastat hydrochloride has demonstrated a high selectivity for dopamine beta-hydroxylase, with an inhibition constant (IC50) of approximately 9 nM in human enzymes, making it significantly more potent than other similar inhibitors like disulfiram .
The primary chemical reaction involving nepicastat hydrochloride is its inhibition of dopamine beta-hydroxylase. This enzyme catalyzes the conversion of dopamine to norepinephrine through the following reaction:
By inhibiting this enzyme, nepicastat effectively reduces norepinephrine levels while allowing dopamine to accumulate, which may have implications for treating conditions characterized by excessive norepinephrine activity .
Nepicastat hydrochloride has shown significant biological activity in various studies. By inhibiting dopamine beta-hydroxylase, it alters neurotransmitter dynamics in the brain. Research indicates that nepicastat reduces norepinephrine levels in both peripheral and central tissues, which may contribute to its therapeutic effects in conditions like cocaine dependence and anxiety disorders . In animal models, nepicastat has been associated with decreased cocaine-seeking behavior and reduced physiological responses to stressors .
The synthesis of nepicastat hydrochloride involves several chemical steps. While specific proprietary methods may vary among manufacturers, the general approach includes:
Nepicastat hydrochloride has been investigated for several therapeutic applications:
Research on interaction studies indicates that nepicastat can influence various pharmacological responses. For instance:
Several compounds share similarities with nepicastat hydrochloride, primarily as inhibitors of neurotransmitter synthesis or metabolism. Here are some notable examples:
Compound Name | Mechanism of Action | Selectivity | IC50 (nM) |
---|---|---|---|
Disulfiram | Inhibits aldehyde dehydrogenase | Non-selective | ~1000 |
Phenelzine | Monoamine oxidase inhibitor | Non-selective | ~50 |
Selegiline | Selective monoamine oxidase B inhibitor | Selective | ~10 |
Nepicastat stands out due to its high selectivity for dopamine beta-hydroxylase over other enzymes involved in catecholamine metabolism. This selectivity minimizes off-target effects and enhances its potential therapeutic profile compared to less selective compounds like disulfiram and phenelzine .
Irritant